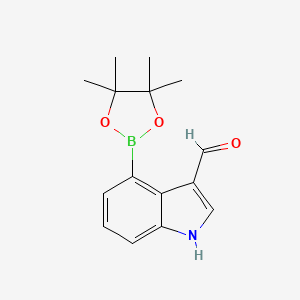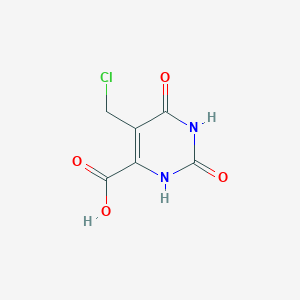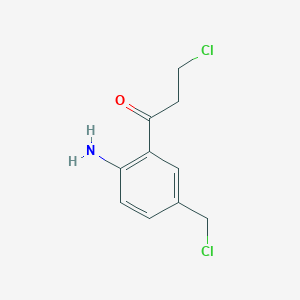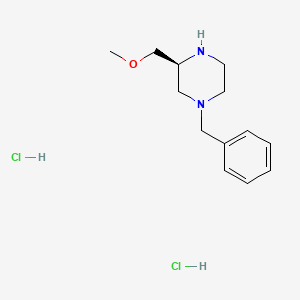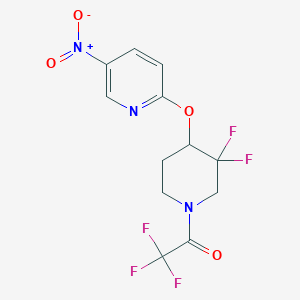
1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone is a complex organic compound characterized by the presence of multiple fluorine atoms and a nitropyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone typically involves multiple steps. One common route includes the following steps:
Formation of the piperidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the nitropyridine moiety: This is achieved through a nucleophilic substitution reaction where the nitropyridine group is introduced to the piperidine ring.
Final coupling: The trifluoroethanone group is introduced in the final step through a coupling reaction, often using reagents like trifluoroacetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Medicinal Chemistry: It is explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and coatings with unique properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is investigated for its potential use as a catalyst or intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound is known to:
Bind to enzyme active sites: Inhibiting or modulating enzyme activity.
Interact with receptors: Modulating receptor activity and downstream signaling pathways.
Alter cellular processes: Affecting processes such as cell proliferation, apoptosis, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone: shares similarities with other fluorinated piperidine derivatives, such as:
Uniqueness
Fluorination: The presence of multiple fluorine atoms enhances the compound’s stability and lipophilicity.
Nitropyridine Moiety: This functional group contributes to the compound’s reactivity and potential biological activity.
Trifluoroethanone Group: This group imparts unique electronic properties, making the compound a valuable intermediate in various chemical reactions.
Propriétés
Formule moléculaire |
C12H10F5N3O4 |
|---|---|
Poids moléculaire |
355.22 g/mol |
Nom IUPAC |
1-[3,3-difluoro-4-(5-nitropyridin-2-yl)oxypiperidin-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H10F5N3O4/c13-11(14)6-19(10(21)12(15,16)17)4-3-8(11)24-9-2-1-7(5-18-9)20(22)23/h1-2,5,8H,3-4,6H2 |
Clé InChI |
ZZEZIDIYLUWGKZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(C1OC2=NC=C(C=C2)[N+](=O)[O-])(F)F)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


